molecular formula C14H15FN2O2 B2462959 4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile CAS No. 1808530-44-0

4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile

Cat. No.: B2462959
CAS No.: 1808530-44-0
M. Wt: 262.284
InChI Key: LITFWZIHACAQPI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a fluorinated benzoyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-fluoro-3,5-dimethylbenzoyl chloride from 4-fluoro-3,5-dimethylbenzoic acid using thionyl chloride as a reagent.

    Morpholine Ring Formation: The benzoyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form 4-(4-fluoro-3,5-dimethylbenzoyl)morpholine.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The fluorinated benzoyl group and the morpholine ring play crucial roles in its binding affinity and specificity towards these targets. The carbonitrile group may also contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylbenzoyl)morpholine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    4-(4-Fluorobenzoyl)morpholine: Lacks the dimethyl groups, which may influence its steric properties and interactions with molecular targets.

    4-(4-Fluoro-3,5-dimethylbenzoyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.

Uniqueness

4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile is unique due to the combination of a fluorinated benzoyl group, a morpholine ring, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

4-(4-fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9-5-11(6-10(2)13(9)15)14(18)17-3-4-19-8-12(17)7-16/h5-6,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITFWZIHACAQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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